molecular formula C16H14BrN3OS B11774924 N-(2-Bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

N-(2-Bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Cat. No.: B11774924
M. Wt: 376.3 g/mol
InChI Key: KYPFQKWRVBYUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 6, respectively. The molecule also contains a thioacetamide linker bridging the pyridine ring and a 2-bromophenyl group. This structural architecture is characteristic of bioactive molecules targeting insecticidal and enzymatic pathways .

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H14BrN3OS/c1-10-7-11(2)19-16(12(10)8-18)22-9-15(21)20-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,20,21)

InChI Key

KYPFQKWRVBYUCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2Br)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (Pyridine/Aryl) Biological Activity Key Findings References
Target Compound 2-Bromophenyl, 3-cyano-4,6-dimethyl Not explicitly reported Structural similarity to insecticidal/CD73 inhibitor analogs
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) 4-Chlorophenyl, distyrylpyridine Insecticidal (vs. cowpea aphid) LC₅₀ = 0.18 µM; 3.5× more potent than acetamiprid
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) 4-Bromophenyl, triazinoindole Not specified High purity (95%); antimycobacterial potential inferred from thiophene analogs
2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide Isoxazolyl, morpholinophenylpyridine CD73 inhibition (immunomodulation) Full reversal of adenosine-mediated immune suppression at 100 µM
N-Phenyl analogs (5,7,9) Phenyl, p-tolyl, 4-methoxyphenyl Insecticidal (vs. cowpea aphid) Efficacy: Excellent to moderate; electron-donating groups enhance activity

Key Observations:

Bromine's electron-withdrawing nature at the ortho position could modulate electronic properties differently than para-substituted halogens .

Pyridine Modifications: The 3-cyano-4,6-dimethylpyridine scaffold in the target compound is distinct from distyrylpyridine (compound 2) or morpholinophenylpyridine (CD73 inhibitors). Methyl groups may enhance lipophilicity, while the cyano group stabilizes the pyridine ring electronically .

Thioacetamide Linker: The thioether bridge is critical for bioactivity, as seen in both insecticidal and CD73 inhibitor analogs. Cyclization (e.g., thieno[2,3-b]pyridine in compound 3 ) reduces activity compared to open-chain derivatives .

Insecticidal Activity:

  • Compound 2 (4-chlorophenyl, distyrylpyridine) showed LC₅₀ values 3.5× lower than acetamiprid, attributed to the open-chain structure and cyano group .
  • N-Phenyl analogs (compounds 5,7,9 ) demonstrated variable efficacy, with electron-donating substituents (e.g., 4-methoxyphenyl) enhancing activity.

CD73 Inhibition:

  • Morpholino-substituted pyridines (e.g., compound 2c ) achieved full immune suppression reversal at 100 µM, highlighting the role of bulky substituents in allosteric modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.